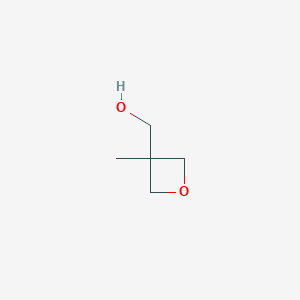

3-Methyl-3-oxetanemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-methyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQMSBJFLQPLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26221-62-5 | |

| Record name | 3-Oxetanemethanol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90185350 | |

| Record name | 3-Methyl-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methyl-3-oxetanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3143-02-0 | |

| Record name | 3-Methyl-3-oxetanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003143020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-3-oxetanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Methyl-3-oxetanemethanol" fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-oxetanemethanol, a versatile heterocyclic compound, serves as a crucial building block in various fields, including polymer chemistry and pharmaceutical synthesis. Its unique strained four-membered oxetane (B1205548) ring imparts desirable reactivity, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound, presenting data in a structured format for easy reference and comparison. Detailed experimental protocols and visualizations of key processes are included to facilitate its practical application in a laboratory setting.

Core Properties and Characteristics

This compound, also known as (3-methyloxetan-3-yl)methanol, is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.[1] Its chemical structure consists of a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 3-position.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (3-Methyloxetan-3-yl)methanol |

| Synonyms | 3-Hydroxymethyl-3-methyloxetane, 3-Methyl-3-(hydroxymethyl)oxetane |

| CAS Number | 3143-02-0[1][2][3][4] |

| Molecular Formula | C₅H₁₀O₂[1][2][3][4] |

| Molecular Weight | 102.13 g/mol [2][3][4] |

| InChI | InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3[3][4] |

| InChIKey | NLQMSBJFLQPLIJ-UHFFFAOYSA-N[3][4] |

| SMILES | CC1(CO)COC1[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 80 °C at 40 mmHg | [2][4][5] |

| 152.2 ± 0.0 °C at 760 mmHg | [6] | |

| Density | 1.024 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.446 | [2][4] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [4] |

| 98.9 ± 0.0 °C | [6] | |

| pKa | 14.58 ± 0.10 (Predicted) | [1][5] |

| LogP | -0.61 | [6] |

| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C | [6] |

| Solubility | Soluble in water, chloroform, and methanol. | [1][5][7] |

Reactivity and Applications

The reactivity of this compound is dominated by the strained oxetane ring, which readily undergoes ring-opening reactions in the presence of electrophiles or nucleophiles. This property makes it a valuable monomer for polymerization and an intermediate in organic synthesis.

Key Applications

-

Polymer Chemistry : It is a key monomer in the synthesis of specialty polymers, including star-shaped copolymers and hyperbranched polyethers.[1][8] The resulting polymers exhibit enhanced flexibility and durability, finding use in advanced materials, coatings, adhesives, and sealants.[2]

-

Pharmaceutical Development : This compound serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] It has been utilized in the synthesis of octahydroindole alkaloids and γ-butenolides.[1][9]

-

Organic Synthesis : Its unique structure and reactivity make it a versatile intermediate for creating complex molecular architectures.[2]

-

Cosmetic Formulations : It is incorporated into cosmetic products for its moisturizing properties.[2]

-

Flavor and Fragrance Industry : Used in the synthesis of flavoring agents.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted diol. One reported synthesis involves the reaction of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate.

Materials:

-

1,1,1-tri(hydroxylmethyl)ethane

-

Diethyl carbonate

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the mixture with stirring to approximately 115 °C and maintain at reflux for 1 hour.

-

During reflux, the by-product ethanol (B145695) is collected via a distillation unit.

-

After the initial reflux period, continue heating the reaction mixture and distill to collect the fraction at 205-210 °C, which is the target product.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure.

Procedure:

-

Assemble a fractional distillation apparatus suitable for vacuum distillation.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to approximately 40 mmHg.

-

Gently heat the distillation flask.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the methyl, hydroxymethyl, and oxetane ring protons.[10]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:

-

The IR spectrum typically shows a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching vibrations for the ether and alcohol functionalities.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[3]

Safety and Handling

Hazard Identification:

-

Causes skin and serious eye irritation.[13]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash skin thoroughly after handling.[14]

-

Do not eat, drink, or smoke when using this product.[14]

Storage:

-

Store in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is between 2-8°C.[4][5]

-

Keep container tightly closed.[13]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]

- 4. This compound | 3143-02-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers - Google Patents [patents.google.com]

- 9. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methyl-3-oxetanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-3-oxetanemethanol (CAS No: 3143-02-0), a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and polymers. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for obtaining these spectra are provided, along with a visual workflow of the spectroscopic analysis process.

Molecular Structure and Properties

-

IUPAC Name: (3-methyloxetan-3-yl)methanol[1]

Spectroscopic Data

The following tables summarize the essential NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on predicted values. Experimental values may vary slightly.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.35 | Singlet | 3H | -CH₃ |

| 2.50 | Singlet | 1H | -OH |

| 3.65 | Singlet | 2H | -CH₂OH |

| 4.40 | Doublet | 2H | Oxetane ring -CH₂- |

| 4.55 | Doublet | 2H | Oxetane ring -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 22.0 | -CH₃ |

| 42.0 | Quaternary Carbon (C-CH₃) |

| 70.0 | -CH₂OH |

| 80.0 | Oxetane ring -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 980 | Strong | C-O-C stretch (oxetane ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 72 | 40 | [M - CH₂O]⁺ |

| 57 | 100 | [C₄H₉]⁺ or [M - CH₂OH - H]⁺ |

| 43 | 60 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound

-

FTIR spectrometer

-

Salt plates (NaCl or KBr) or an ATR accessory

-

Pipette

Procedure (Using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates and clean them with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Microsyringe

Procedure:

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

-

-

Ionization:

-

In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Spectrum Generation:

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Chemical Structure and Reactivity of the Oxetane Ring in 3-Methyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and reactivity of the oxetane (B1205548) ring in 3-Methyl-3-oxetanemethanol. This versatile building block is of significant interest in medicinal chemistry and polymer science due to the unique physicochemical properties imparted by the strained four-membered oxetane ring. This document details the structural parameters, reactivity under various conditions, and key experimental protocols for the synthesis and modification of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₀O₂, is a colorless to pale yellow liquid.[1][2] Its structure features a four-membered oxetane ring substituted at the 3-position with both a methyl and a hydroxymethyl group.[1] This substitution pattern is crucial as it renders the molecule achiral, simplifying its application in many synthetic contexts.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [7][8][9][10][11][12] |

| Molecular Weight | 102.13 g/mol | [7] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][3][9] |

| Density | 1.024 g/mL at 25 °C | [2][3] |

| Boiling Point | 80 °C at 40 mmHg | [2][3] |

| Refractive Index (n20/D) | 1.446 | [2][3] |

| Solubility | Soluble in water, chloroform, methanol, ethanol (B145695), acetone, and dichloromethane (B109758). | [1][9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl, hydroxymethyl, and oxetane ring protons. | [13] |

| ¹³C NMR | Resonances for the quaternary carbon, methyl, hydroxymethyl, and oxetane ring carbons. | [14] |

| IR | Characteristic peaks for O-H stretching of the alcohol and C-O-C stretching of the ether in the oxetane ring. | [7] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [10][11] |

Reactivity of the Oxetane Ring

The reactivity of the oxetane ring in this compound is dominated by ring-opening reactions, which are driven by the relief of ring strain. These reactions can be initiated by electrophiles (acid-catalyzed), nucleophiles (base-catalyzed or neutral), or through polymerization processes.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Generally, in the presence of a strong acid and a nucleophile, the reaction proceeds via an Sₙ2-like mechanism with the nucleophile attacking the less sterically hindered carbon.

A common example is the reaction with alcohols in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which leads to the formation of 3-alkoxy-2,2-dimethyl-1,3-propanediol derivatives.

Logical Workflow for Acid-Catalyzed Ring-Opening:

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed and Nucleophilic Ring-Opening Reactions

While less common than acid-catalyzed reactions, the oxetane ring can be opened by strong nucleophiles under basic or neutral conditions. The reaction of the hydroxyl group of this compound with a strong base can lead to the formation of an alkoxide, which can then undergo intramolecular reactions or act as a nucleophile in intermolecular processes.

Direct attack of a strong external nucleophile on one of the ring carbons can also occur, though this generally requires harsh conditions due to the lower electrophilicity of the ring carbons compared to a protonated oxetane.

Ring-Opening Polymerization (ROP)

This compound is a valuable monomer for the synthesis of polyethers through ring-opening polymerization (ROP). Both cationic and anionic ROP methods have been employed to produce polymers with varying architectures, including linear, branched, and hyperbranched structures.[6]

2.3.1. Cationic Ring-Opening Polymerization (CROP)

CROP is the most common method for polymerizing oxetanes. It is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂).[15][16] The polymerization can proceed via an "activated monomer" mechanism where the hydroxyl group of one monomer molecule initiates the polymerization of another.[6] This allows for the formation of hyperbranched polymers.[15][16]

Logical Workflow for Cationic Ring-Opening Polymerization:

Caption: Cationic ring-opening polymerization of this compound.

2.3.2. Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of 3-hydroxymethyl-substituted oxetanes can be achieved using strong bases like potassium tert-butoxide (t-BuOK) in the presence of a crown ether.[1][5] This method can also lead to the formation of hyperbranched polyethers.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the intramolecular cyclization of a suitably substituted diol precursor under acidic conditions.[9][17] An alternative industrial synthesis starts from trimethylolpropane (B17298) and diethyl carbonate.[3]

Experimental Protocol: Synthesis from Trimethylolpropane [3]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 215 mL of diethyl carbonate, 180 g of trimethylolpropane, and a catalytic amount of potassium hydroxide (B78521) (KOH).

-

Reaction: Heat the mixture with stirring to 115 °C and maintain at reflux for 1 hour.

-

Work-up: Collect the by-product ethanol via a reflux distillation unit. Continue heating the reaction mixture and collect the fraction distilling at 205-210 °C. This affords 3-hydroxymethyl-3-methoxybutane.

-

Cyclization: The intermediate is then treated with an acid catalyst to induce intramolecular cyclization to form this compound.

-

Purification: The final product is purified by fractional distillation under reduced pressure.[17]

Cationic Ring-Opening Polymerization to form Hyperbranched Polymer[16][17]

-

Materials: this compound (monomer), trimethylolpropane (core molecule), boron trifluoride etherate (BF₃·OEt₂) (catalyst), and anhydrous dichloromethane (solvent).

-

Reaction Setup: In a flame-dried, nitrogen-purged reactor, dissolve trimethylolpropane in anhydrous dichloromethane.

-

Initiation: Add BF₃·OEt₂ to the solution under a nitrogen atmosphere and stir. The molar ratio of the core molecule to the monomer can be varied to control the degree of branching, with a preferred ratio of 1:9 to 1:45.

-

Polymerization: Add this compound dropwise to the reaction mixture at a controlled temperature (e.g., 40-50 °C).

-

Termination and Work-up: After the reaction is complete (monitored by techniques like NMR or IR spectroscopy), quench the reaction by adding deionized water.

-

Purification: The polymer is typically isolated by filtration and drying. Further purification can be achieved by precipitation from a suitable solvent system.

Table 3: Summary of Key Reactions and Conditions

| Reaction | Reagents and Conditions | Product(s) | Reference(s) |

| Synthesis | Trimethylolpropane, diethyl carbonate, KOH; then acid catalysis. | This compound | [3] |

| Cationic ROP | BF₃·OEt₂, trimethylolpropane (optional core), CH₂Cl₂, 40-50 °C. | Hyperbranched poly(this compound) | [15][16] |

| Anionic ROP | t-BuOK, 18-crown-6, NMP, 180 °C (for a related monomer). | Hyperbranched polyether | [1] |

| Acid-catalyzed Ring Opening | Lewis acid (e.g., BF₃·OEt₂), Nucleophile (e.g., alcohol). | Ring-opened ether diol | [18][19] |

| Reaction with Amines | Can lead to a mixture of products via nucleophilic attack. | Ring-opened amino alcohols | [20][21][22] |

Applications in Drug Development and Materials Science

The unique properties of the oxetane ring make this compound a valuable building block in drug discovery.[8] Incorporation of the oxetane motif can improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[8] It is often used as a bioisostere for gem-dimethyl or carbonyl groups.

In materials science, this compound is a key monomer for the synthesis of specialty polymers and resins.[8][9] The resulting polyethers find applications in coatings, adhesives, and sealants due to their enhanced flexibility and durability.[8] The ability to form hyperbranched polymers opens up possibilities for creating materials with unique rheological and thermal properties.[15][16]

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its reactivity is centered around the strain-driven ring-opening of the oxetane moiety, which can be controlled to produce a variety of small molecules and polymers. The detailed understanding of its chemical structure and reactivity presented in this guide provides a foundation for its further application in the development of novel pharmaceuticals and advanced materials. Further research into the precise structural parameters of the substituted oxetane ring and the kinetics of its various reactions will continue to expand its utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 3143-02-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 3143-02-0 | Benchchem [benchchem.com]

- 7. This compound | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. Page loading... [guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Solubility and Solvent Compatibility of 3-Methyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 3-methyl-3-oxetanemethanol (CAS No. 3143-02-0), a versatile building block in pharmaceutical and polymer chemistry. Due to its unique molecular structure, featuring a polar oxetane (B1205548) ring and a hydroxyl group, this compound exhibits a broad range of solubility in various organic and aqueous systems. This document summarizes known solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility, aiming to facilitate its application in research and development.

Introduction

This compound is a colorless to pale yellow liquid with a mild, slightly sweet odor.[1] Its structure, containing both a strained four-membered ether ring and a primary alcohol, imparts moderate polarity.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, including bioactive compounds and specialty polymers.[1][2] Understanding its solubility and solvent compatibility is critical for its effective use in various applications, from reaction chemistry to formulation development. The oxetane moiety, in particular, can influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability when incorporated into larger molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial in understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Density | 1.024 g/mL at 25 °C | [2][6] |

| Boiling Point | 152.2 °C at 760 mmHg; 79 - 80 °C at 40 mmHg | [2][4] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [6] |

| LogP | -0.61 | [4] |

| Refractive Index | 1.446 at 20 °C | [2][6] |

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. Its hydroxyl group allows for hydrogen bonding with protic solvents, while the ether oxygen of the oxetane ring can act as a hydrogen bond acceptor. The overall moderate polarity of the molecule contributes to its miscibility with many organic solvents.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various solvents.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Methanol | Soluble | [1][5] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1][5] |

| Dichloromethane | Soluble | [1] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, a standard and reliable method such as the shake-flask method can be employed.

Shake-Flask Method (Higuchi and Connors)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid phase should be visible.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Solvent Compatibility and Stability

The stability of the oxetane ring is a key consideration for solvent compatibility. While 3,3-disubstituted oxetanes are generally more stable, the ring can be susceptible to opening under strongly acidic conditions.[7] Therefore, prolonged exposure to strong acids should be avoided. The compound is generally stable under neutral and basic conditions. It is incompatible with strong oxidizing agents.[8]

Visualization of Compatibility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the compatibility of this compound with a new solvent system.

Caption: A logical workflow for evaluating solvent compatibility.

Applications in Drug Development and Polymer Chemistry

The solubility profile of this compound is directly relevant to its primary applications:

-

Pharmaceutical Development: It serves as a building block for synthesizing novel drug candidates.[2] Its solubility in a range of organic solvents facilitates its use in various reaction media. The incorporation of the oxetane moiety can enhance the aqueous solubility and metabolic stability of the final active pharmaceutical ingredient.[3]

-

Polymer Chemistry: This compound is used in the synthesis of specialty polymers and resins.[1][2] It can undergo ring-opening polymerization to create polymers with unique properties. Its miscibility with monomers and polymerization solvents is crucial for controlling the polymerization process and the final polymer characteristics.

Conclusion

This compound is a versatile chemical intermediate with a favorable solubility profile in many common organic solvents and water. This guide provides a foundational understanding of its solubility, outlines a standard method for its quantitative determination, and offers a workflow for assessing its compatibility with new solvent systems. This information is intended to support researchers and developers in leveraging the unique properties of this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:3143-02-0 | Chemsrc [chemsrc.com]

- 5. This compound | 3143-02-0 [chemicalbook.com]

- 6. 3-メチル-3-オキセタンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Unlocking New Frontiers: Potential Research Areas for 3-Methyl-3-oxetanemethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanemethanol, a versatile four-membered cyclic ether, is emerging as a valuable building block in both polymer chemistry and medicinal chemistry. Its unique structural features—a strained oxetane (B1205548) ring coupled with a primary alcohol—offer a compelling combination of reactivity and functionality. The inherent ring strain of the oxetane moiety (approximately 106 kJ/mol) makes it susceptible to controlled ring-opening reactions, providing a pathway to complex molecular architectures.[1] In the realm of drug discovery, the oxetane motif is increasingly recognized as a beneficial surrogate for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This technical guide explores the core properties of this compound and outlines promising avenues for future research and application.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data provides a foundational understanding for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [4] |

| CAS Number | 3143-02-0 | [4] |

| Appearance | Clear colorless liquid | [4] |

| Density | 1.024 g/mL at 25 °C | [5] |

| Boiling Point | 80 °C at 40 mmHg | [5] |

| Refractive Index | n20/D 1.446 | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol | [6] |

Potential Research Areas

The unique characteristics of this compound open up several exciting research directions, particularly in the fields of advanced polymer synthesis and medicinal chemistry.

Advanced Polymer Architectures

This compound is an excellent monomer for cationic ring-opening polymerization (CROP), enabling the synthesis of hyperbranched and star-shaped polymers.[7] These complex architectures offer unique properties compared to their linear counterparts, such as lower viscosity and higher functionality.

a. Hyperbranched Polyethers: The polymerization of this compound can lead to the formation of hyperbranched poly(this compound) (HBPO).[7] The degree of branching in these polymers can be controlled by the ratio of monomer to catalyst.[7]

-

Potential Research Focus:

-

Investigation of the relationship between the degree of branching and the thermal and mechanical properties of the resulting polymers.

-

Functionalization of the terminal hydroxyl groups of HBPO to create novel materials for coatings, adhesives, and drug delivery systems.

-

Exploration of HBPO as a macroinitiator for the synthesis of more complex copolymer structures.

-

b. Star-Shaped Copolymers: this compound can be used to form the core of star-shaped copolymers. For instance, it can be copolymerized with monomers like tetrahydrofuran (B95107) to create a star-shaped copolymer with a hyperbranched HBPO core and polytetrahydrofuran arms.[7]

-

Potential Research Focus:

-

Synthesis and characterization of novel star-shaped copolymers with different arm-forming monomers to tailor the material properties for specific applications.

-

Investigation of the self-assembly behavior of these star-shaped copolymers in solution to form micelles or other nanostructures for encapsulation and delivery applications.

-

Medicinal Chemistry and Drug Discovery

The incorporation of the oxetane moiety into small molecules is a rapidly growing strategy in drug discovery. The oxetane ring can act as a polar, three-dimensional scaffold that can improve key drug-like properties.[1][8] this compound, with its reactive hydroxyl group, is an ideal starting material for synthesizing a diverse library of oxetane-containing compounds.

a. Kinase Inhibitors: Many kinase inhibitors suffer from poor solubility and metabolic instability. The introduction of an oxetane group can address these issues. For example, the replacement of a metabolically labile group with an oxetane has been shown to improve the pharmacokinetic profile of AXL kinase inhibitors.[1]

-

Proposed Research Workflow:

-

Identify a known kinase inhibitor with suboptimal physicochemical properties.

-

Synthesize a series of analogues where a metabolically susceptible group is replaced by a derivative of this compound.

-

Evaluate the new compounds for their inhibitory activity against the target kinase.

-

Assess the physicochemical properties (solubility, lipophilicity) and metabolic stability (e.g., in human liver microsomes) of the most potent analogues.

-

b. Modulators of Epigenetic Targets: Epigenetic targets, such as the enzyme EZH2, are implicated in various cancers. The development of inhibitors for these targets is an active area of research. In one example, the introduction of a methoxymethyl-oxetane substituent into an EZH2 inhibitor led to a significant improvement in both metabolic stability and solubility.[8]

-

Potential Research Focus:

-

Design and synthesize novel EZH2 inhibitors that incorporate the this compound scaffold.

-

Investigate the structure-activity relationship (SAR) of these new compounds to optimize their potency and selectivity.

-

Explore the potential of these compounds to overcome drug resistance in cancer cell lines.

-

c. Antiviral Agents: The oxetane motif has also been successfully incorporated into antiviral drug candidates. For instance, an oxetane-containing compound has shown potent inhibitory activity against the Respiratory Syncytial Virus (RSV) L protein.[1]

-

Potential Research Focus:

-

Utilize this compound as a starting point to synthesize novel nucleoside or non-nucleoside analogues targeting viral polymerases or proteases.

-

Screen these compounds for activity against a panel of viruses, such as influenza, HIV, or coronaviruses.

-

Experimental Protocols

Synthesis of Hyperbranched Poly(this compound)

This protocol is based on the cationic ring-opening polymerization of this compound using a Lewis acid catalyst.

Materials:

-

This compound (MOM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol

-

Magnetic stirrer

-

Schlenk flask and line

-

Syringes

Procedure:

-

Flame-dry a Schlenk flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM to the flask via syringe.

-

Add the desired amount of this compound to the DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the required amount of BF₃·OEt₂ catalyst via syringe. The ratio of monomer to catalyst will influence the degree of branching.[7]

-

Stir the reaction mixture at 0 °C for the desired reaction time (e.g., 24 hours).

-

Terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold diethyl ether).

-

Collect the polymer by filtration and dry under vacuum.

-

Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the structure, molecular weight, and polydispersity.

Visualizations

Experimental Workflow for Synthesis and Screening of Oxetane-based Kinase Inhibitors

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. researchgate.net [researchgate.net]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling and Disposal of 3-Methyl-3-oxetanemethanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols, handling procedures, and disposal methods for 3-Methyl-3-oxetanemethanol (CAS No: 3143-02-0), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks to personnel and the environment.

Understanding the Hazards

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] The compound is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[2]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Skin Sensitization | Category 1 |

Source: Fisher Scientific SDS[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C5H10O2[3] |

| Molecular Weight | 102.13 g/mol [4] |

| Appearance | Clear colorless liquid[1][4] |

| Boiling Point | 152.2 ± 0.0 °C at 760 mmHg[3] |

| 80 °C at 40 mmHg[5][6] | |

| Density | 1.0 ± 0.1 g/cm³[3] |

| 1.024 g/mL at 25 °C[5][6] | |

| Flash Point | 98.9 ± 0.0 °C[3] |

| 97 °C (closed cup)[6] | |

| Refractive Index | n20/D 1.446 (lit.)[6] |

| Solubility | Soluble in chloroform (B151607) and methanol.[5][7] |

Safe Handling and Storage Protocols

To mitigate the risks associated with this compound, the following handling and storage procedures must be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this chemical.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mist.[8]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.[8]

-

For optimal product quality, refrigeration is recommended.[2]

-

Protect from light.[2]

-

Incompatible with strong oxidizing agents.[2]

Emergency Procedures

First-Aid Measures

In the event of exposure, immediate first aid is critical.

Spill Response

In the event of a spill, follow these procedures to ensure safe cleanup.

-

Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[8]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

-

Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

-

Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][8]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not dispose of this chemical into drains or the environment.[2][8] Contaminated packaging should also be disposed of as hazardous waste.[8]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause skin sensitization.[2][4]

-

Ecological Information: There is no specific information available regarding the ecological effects of this compound. It should not be released into the environment.[2]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are trained on the proper handling and emergency procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:3143-02-0 | Chemsrc [chemsrc.com]

- 4. This compound | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3143-02-0 [chemicalbook.com]

- 6. 3-メチル-3-オキセタンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. Page loading... [guidechem.com]

- 9. jk-sci.com [jk-sci.com]

A Technical Guide to 3-Methyl-3-oxetanemethanol: Commercial Availability, Synthesis, and Applications in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-oxetanemethanol is a versatile heterocyclic building block gaining significant attention in polymer chemistry and as an intermediate in organic synthesis. Its strained four-membered oxetane (B1205548) ring facilitates ring-opening polymerization, enabling the creation of unique polymer architectures such as star-shaped and hyperbranched polymers. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in cationic ring-opening polymerization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at purities of 97% or higher.

| Supplier | Product Number(s) | Purity | Notes |

| Sigma-Aldrich | 277681 | ≥98% (GC) | Available in various quantities. |

| Thermo Scientific Chemicals | B25111.22 | 97% | - |

| Chem-Impex International | 01734 | ≥98% (GC) | - |

| TCI America | M1931 | >98.0% (GC) | - |

| Santa Cruz Biotechnology | sc-267330 | - | For research use. |

| ChemicalBook | CB7258079 | 98% | Lists various suppliers. |

| Guidechem | GC137837 | 98% | Platform for multiple suppliers. |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3143-02-0 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 80 °C at 40 mmHg | [2] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.446 | [2] |

| Flash Point | 97 °C (207 °F) | |

| Solubility | Soluble in water, chloroform, and methanol (B129727). | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 1.3 (s, 3H, CH₃), 3.7 (s, 2H, CH₂OH), 4.4 (d, 2H, oxetane CH₂), 4.5 (d, 2H, oxetane CH₂). |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) at approximately 22 (CH₃), 40 (quaternary C), 70 (CH₂OH), 80 (oxetane CH₂). |

| Infrared (IR) | Characteristic peaks around 3400 cm⁻¹ (O-H stretch), 2970-2880 cm⁻¹ (C-H stretch), and 980 cm⁻¹ (oxetane ring vibration). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 102. |

Applications in Polymer Synthesis

The primary application of this compound is in polymer chemistry, specifically in the synthesis of polyethers with unique architectures through cationic ring-opening polymerization (CROP). The presence of a hydroxyl group allows it to act as an AB₂-type monomer, leading to the formation of hyperbranched polymers. It can also be used as a monomer in the formation of star-shaped polymers when a multifunctional initiator (core) is employed. These polymers are of interest in various fields, including coatings, adhesives, and drug delivery systems.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of hyperbranched and star-shaped polymers using this compound.

Synthesis of Hyperbranched Poly(this compound)

This protocol describes the one-step cationic ring-opening polymerization of this compound to yield a hyperbranched polyether.

Materials:

-

This compound (MOM), freshly distilled

-

Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator

-

Anhydrous Dichloromethane (DCM), as solvent

-

Methanol, for quenching

-

Diethyl ether, for precipitation

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous DCM (50 mL).

-

BF₃·OEt₂ (0.1 mL, 0.8 mmol) is added to the DCM via syringe under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound (5.0 g, 49 mmol) is added dropwise to the stirred solution over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The polymerization is quenched by the addition of methanol (5 mL).

-

The solvent is removed under reduced pressure.

-

The resulting viscous liquid is dissolved in a minimal amount of DCM and precipitated into a large volume of cold diethyl ether.

-

The precipitate is collected and dried under vacuum to yield the hyperbranched poly(this compound).

Characterization: The structure and molecular weight of the resulting polymer can be determined by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC).

References

An In-depth Technical Guide to 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-oxetanemethanol (CAS number 3143-02-0), a versatile heterocyclic compound. This document consolidates key information on its chemical and physical properties, synthesis, applications, and safety considerations, presented in a structured format for easy reference by professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.[1] Its unique structure, featuring a strained four-membered oxetane (B1205548) ring and a primary alcohol functional group, imparts moderate polarity and reactivity.[1] This combination of features makes it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3143-02-0 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 79 - 80 °C at 40 mmHg | [2][4][5] |

| 122 °C at 70 mmHg | [6] | |

| Density | 1.024 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.446 | [2][4][5] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Solubility | Soluble in chloroform (B151607) and methanol.[1] Soluble in water.[1] | [1][4] |

| pKa | 14.58 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (3-methyloxetan-3-yl)methanol | [3] |

| Synonyms | 3-Hydroxymethyl-3-methyl-oxetane, MOXA | [2][7] |

| InChI | InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | [3] |

| InChIKey | NLQMSBJFLQPLIJ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1(COC1)CO | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the intramolecular cyclization of a suitably substituted diol.

Synthesis from Trimethylolpropane (B17298)

One documented synthesis involves the reaction of trimethylolpropane with diethyl carbonate in the presence of a base like potassium hydroxide (B78521) (KOH). The mixture is heated to reflux, and the byproduct (ethanol) is removed by distillation. Subsequent fractional distillation of the reaction mixture yields 3-hydroxymethyl-3-methoxybutane, which can be further converted to the target oxetane.[4]

Synthesis pathway from trimethylolpropane.

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[1]

Key Applications

The unique chemical structure of this compound makes it a valuable intermediate in several areas of chemical synthesis and materials science.

Polymer Chemistry

A significant application of this compound is in polymer chemistry.[2] It serves as a monomer for the synthesis of specialty polymers and resins.[1] The strained oxetane ring can undergo ring-opening polymerization to create polymers with unique properties. For instance, it has been used in the preparation of:

-

Star-shaped copolymers with a hyperbranched poly(this compound) core and polytetrahydrofuran arms.[1][4]

-

Pyridyl disulfide-functionalized cyclic carbonate monomers, which are precursors for functional poly(ε-caprolactone).[1][4]

Application in polymer synthesis.

Pharmaceutical and Organic Synthesis

In the pharmaceutical sector, this compound is employed as an intermediate in the synthesis of bioactive compounds and prodrugs.[1][2] Its utility as a building block is demonstrated in the synthesis of:

Other Applications

-

Cosmetic Formulations: It is used for its moisturizing properties in cosmetic products.[2]

-

Flavor and Fragrance Industry: It serves as a precursor in the synthesis of flavoring agents.[2]

Safety and Handling

While research on the toxicity of this compound is limited, available data indicates low acute oral toxicity.[1] However, it is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It can also cause skin and serious eye irritation.[10][11]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Source(s) |

| Harmful if swallowed | H302 | [3] |

| May cause an allergic skin reaction | H317 | [3] |

| Causes skin irritation | H315 | [11] |

| Causes serious eye irritation | H319 | [11] |

| May cause respiratory irritation | H335 | [11] |

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[10] Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] It is recommended to store it refrigerated (2-8°C) to maintain product quality.[2][5]

-

Incompatible Materials: Strong oxidizing agents.[10]

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

Table 4: Available Spectral Information

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Available | [1][12] |

| ¹³C NMR | Predicted | [1] |

| Mass Spectrum (EI) | Available | [3][13] |

| FTIR | Available | [12][14] |

Detailed spectra can often be found in the supplementary information of cited literature or through chemical supplier databases.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing number of applications, particularly in polymer chemistry and pharmaceutical synthesis. Its unique structural features offer opportunities for the creation of novel molecules and materials. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3143-02-0 [chemicalbook.com]

- 5. This compound 98 3143-02-0 [sigmaaldrich.com]

- 6. This compound | 3143-02-0 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.be [fishersci.be]

- 8. 3143-02-0 | CAS DataBase [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Physical properties of 3-Methyl-3-oxetanemethanol: boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Methyl-3-oxetanemethanol (CAS No. 3143-02-0), a versatile building block in pharmaceutical and polymer chemistry. This document outlines its boiling point and density, details the experimental methodologies for these measurements, and presents a schematic for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various chemical syntheses. Its boiling point is indicative of its volatility, a key parameter for purification and reaction condition selection. The density is a fundamental physical constant used in quality control and stoichiometric calculations.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clear reference.

| Physical Property | Value | Conditions |

| Boiling Point | 79 - 80 °C | at 40 mmHg[1][2][3][4] |

| Density | 1.024 g/mL | at 25 °C[1][2][3][4] |

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining reliable physical property data. The following sections describe the standard methodologies for determining the boiling point and density of liquid compounds like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, or specific gravity bottle. This method involves comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference substance with a known density, typically distilled water.

Procedure:

-

Preparation: The pycnometer, a glass flask with a fitted ground glass stopper containing a capillary tube, must be thoroughly cleaned and dried.

-

Weight of Empty Pycnometer: The mass of the empty and dry pycnometer (m₀) is accurately measured on an analytical balance.

-

Weight of Pycnometer with Water: The pycnometer is filled with distilled water, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The pycnometer filled with water is then weighed (m₁).

-

Weight of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of filling, stoppering, and wiping is followed. The weight of the pycnometer filled with the sample liquid is recorded (m₂).

-

Temperature Control: All weighings should be performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.

-

Calculation: The density of the sample liquid (ρₛ) is calculated using the following formula:

ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρw

where ρw is the known density of water at the measurement temperature.

Boiling Point Determination under Reduced Pressure

Since this compound's boiling point is provided at a reduced pressure (40 mmHg), a vacuum distillation setup or a micro-boiling point apparatus capable of operating under vacuum is employed.

Procedure (Micro-method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with silicone oil). The apparatus is connected to a vacuum source, and the pressure is adjusted to the desired value (40 mmHg) using a manometer.

-

Heating: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor pressure of the liquid will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This temperature and the corresponding pressure are recorded.

Synthesis of this compound

This compound can be synthesized from diethyl carbonate and trimethylolpropane (B17298). The process involves a transesterification reaction followed by cyclization.

The synthesis involves heating diethyl carbonate and trimethylolpropane with a catalytic amount of potassium hydroxide (B78521) (KOH). The mixture is refluxed, and the alcohol byproduct is removed. The final product is then isolated by fractional distillation.[5] Purification of the final product is typically achieved by fractionation through a glass column.[5]

Signaling Pathways

Based on the available search results, there is no information to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility, as described in the literature, is as a synthetic intermediate in the preparation of more complex molecules, such as pharmaceuticals and polymers.[1] These end-products may have biological activity, but the signaling pathways would be characteristic of the final molecule, not of the this compound building block itself.

References

Methodological & Application

Application Notes and Protocols for Cationic Ring-Opening Polymerization of 3-Methyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic ring-opening polymerization (CROP) of oxetanes is a versatile method for synthesizing polyethers with a wide range of applications, including in the development of drug delivery systems, coatings, and advanced materials. 3-Methyl-3-oxetanemethanol (MOM) is a particularly useful monomer due to the presence of a hydroxyl group, which allows for the formation of branched and hyperbranched polymers with high functionality.[1] These polymers can serve as scaffolds for drug conjugation or as macroinitiators for the synthesis of more complex architectures like star-shaped copolymers.[1][2] This document provides a detailed protocol for the cationic ring-opening polymerization of this compound to produce hyperbranched polymers.

The polymerization is typically initiated by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and proceeds via a chain-growth mechanism.[1][3] The ratio of catalyst to monomer can be adjusted to control the degree of branching, with a higher ratio generally leading to a more hyperbranched structure.[1] The resulting poly(this compound) is characterized by a polyether backbone with pendant hydroxyl groups.

Data Presentation

The molecular weight and polydispersity of the resulting polymer are influenced by the monomer to initiator ratio. The following table provides representative data for the polymerization of a similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which demonstrates the expected trends for the polymerization of MOM.

| Sample | Monomer:Initiator Ratio (MOM:TMP) | Mn ( g/mol ) | Mw/Mn (PDI) |

| POX-1 | 5:1 | 714 | 1.77 |

| POX-2 | 10:1 | 1274 | 2.15 |

| POX-3 | 20:1 | 2404 | 2.89 |

| POX-4 | 50:1 | 5942 | 3.75 |

Data adapted from a study on 3-ethyl-3-(hydroxymethyl)oxetane and are illustrative for the polymerization of this compound. Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, TMP = Trimethylolpropane (B17298) (core molecule).[3]

Experimental Protocol

This protocol details the synthesis of hyperbranched poly(this compound) using trimethylolpropane (TMP) as a core/initiator and BF₃·OEt₂ as a catalyst.

Materials:

-

This compound (MOM) (CAS: 3143-02-0)[2]

-

Trimethylolpropane (TMP)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether, cold

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Rubber septum

-

Funnel

-

Nitrogen inlet and outlet (e.g., bubbler)

-

Syringe

-

Heating mantle

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck flask with a magnetic stirrer, thermometer, rubber septum, and a nitrogen inlet connected to a bubbler.

-

Reagent Addition:

-

To the flask, add 2.36 g (17.62 mmol) of trimethylolpropane (TMP) and 150 mL of anhydrous dichloromethane.

-

-

Inert Atmosphere: Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes to ensure an inert atmosphere.[3]

-

Initiator Addition:

-

While maintaining the nitrogen atmosphere, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) to the reaction mixture using a syringe.[3]

-

-

Heating: Heat the reaction mixture to 70 °C using a heating mantle.[3]

-

Monomer Addition:

-

Slowly add 10.25 g (100.4 mmol) of this compound (MOM) dropwise to the reaction mixture at a rate of approximately 5 mL/h.[3]

-

-

Polymerization: Allow the reaction to proceed for 2 hours at 70 °C with continuous stirring.[3]

-

Quenching: After 2 hours, quench the reaction by adding a small amount of ethanol to the flask.[3]

-

Purification:

-

Precipitate the polymer by slowly adding the reaction mixture to cold diethyl ether with vigorous stirring.[3]

-

Decant the solvent and collect the precipitated polymer.

-

Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold diethyl ether to further purify.

-

-

Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved. The expected yield is typically between 85% and 95%.[3]

Characterization:

The structure and properties of the synthesized hyperbranched poly(this compound) can be characterized using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure. In ¹H NMR (DMSO-d₆), the disappearance of the monomer's oxetane (B1205548) protons and the appearance of broad peaks corresponding to the polyether backbone are expected. Key signals for the hyperbranched polymer include those for the methyl group, the methylene (B1212753) groups in the backbone, and the methylene groups adjacent to the hydroxyl groups.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the ring-opening of the oxetane monomer. The disappearance of the characteristic oxetane ring vibration (around 980 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹) and C-O-C ether linkages (around 1100 cm⁻¹) are indicative of successful polymerization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Visualizations

Reaction Mechanism

Caption: Cationic ring-opening polymerization mechanism.

Experimental Workflow

Caption: Experimental workflow for polymerization.

References

Application Notes & Protocols for the Synthesis of Star-Shaped Copolymers Using 3-Methyl-3-oxetanemethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: